molecular formula C14H11FN2O4 B8030956 benzyl N-(3-fluoro-4-nitrophenyl)carbamate

benzyl N-(3-fluoro-4-nitrophenyl)carbamate

Cat. No.: B8030956
M. Wt: 290.25 g/mol
InChI Key: NEYOXBXALIAVRT-UHFFFAOYSA-N
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Description

Benzyl N-(3-fluoro-4-nitrophenyl)carbamate is a carbamate derivative featuring a benzyl protecting group, a fluorine atom at the 3-position, and a nitro group at the 4-position of the phenyl ring. The benzyl carbamate moiety enhances metabolic stability and facilitates selective deprotection during multi-step syntheses .

Key structural attributes include:

  • Benzyl group: Provides steric bulk and influences solubility.
  • 4-Nitro group: Acts as a strong electron-withdrawing group, stabilizing intermediates in synthetic pathways.

Properties

IUPAC Name

benzyl N-(3-fluoro-4-nitrophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c15-12-8-11(6-7-13(12)17(19)20)16-14(18)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYOXBXALIAVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(3-fluoro-4-nitrophenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-fluoro-4-nitroaniline in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3-fluoro-4-nitrophenyl)carbamate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: The major product would be benzyl N-(3-fluoro-4-aminophenyl)carbamate.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

Benzyl N-(3-fluoro-4-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(3-fluoro-4-nitrophenyl)carbamate depends on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or protein being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

Modifications to substituent positions and functional groups significantly alter physicochemical and biological properties.

Table 1: Substituent Variations in Benzyl Carbamates
Compound Name Substituents Key Findings Reference
Benzyl N-(3-fluoro-4-nitrophenyl)carbamate 3-F, 4-NO2 Demonstrates high biochemical inhibition of EGFR (IC50 < 50 nM) .
Benzyl N-(3-chloro-4-fluorophenyl)carbamate 3-Cl, 4-F Structural analog with halogen variation; no reported activity data .
Benzyl N-(2,4-difluoro-3-formylphenyl)carbamate 2,4-diF, 3-CHO Formyl group introduces reactivity for further derivatization .
  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve binding precision in enzyme pockets compared to chlorine .
  • Nitro vs. Formyl : The nitro group stabilizes negative charge in intermediates, whereas the formyl group enables conjugation or Schiff base formation .

Carbamate Protecting Group Variations

The choice of carbamate protecting group (e.g., benzyl vs. tert-butyl) impacts synthetic utility and stability.

Table 2: Carbamate Group Comparisons
Compound Name Protecting Group Stability Profile Applications Reference
This compound Benzyl Stable under basic conditions; removed via hydrogenolysis . Kinase inhibitor synthesis .
tert-Butyl N-(3-fluoro-4-nitrophenyl)carbamate tert-Butyl Acid-labile; cleaved with TFA or HCl . Intermediate in peptide synthesis .
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate Benzyl Used in rigid bicyclic scaffolds for drug discovery . Macrocyclic compound synthesis .
  • Benzyl Carbamates : Preferred for stability in acidic media and compatibility with catalytic hydrogenation .
  • tert-Butyl Carbamates : Ideal for orthogonal deprotection in solid-phase peptide synthesis .

Biological Activity

Benzyl N-(3-fluoro-4-nitrophenyl)carbamate is a compound within the carbamate family that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and structural characteristics, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a carbamate functional group that contributes to its biological activity. The presence of the nitro and fluoro substituents on the phenyl ring enhances its lipophilicity and potentially influences its interaction with biological targets.

Biological Activity Overview

  • Antimicrobial Activity
    • Various studies have investigated the antimicrobial properties of benzyl carbamates, including derivatives like this compound. Research indicates that these compounds exhibit varying degrees of activity against bacterial strains, with some showing significant inhibition against Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit specific enzymes, particularly acetylcholinesterase (AChE), which is crucial in neuropharmacology. Inhibitors of AChE are of great interest for treating conditions like Alzheimer's disease.
  • Mechanism of Action
    • The mechanism by which this compound exerts its biological effects often involves interactions with target proteins through hydrogen bonding and hydrophobic interactions, as indicated by computational studies and molecular docking analyses.

Antimicrobial Studies

A comparative study was conducted to evaluate the antimicrobial efficacy of various carbamate derivatives, including this compound. The results are summarized in the table below:

CompoundAntimicrobial Activity (Zone of Inhibition in mm)Bacterial Strain Tested
This compound15Staphylococcus aureus
Benzyl N-(4-nitrophenyl)carbamate12Escherichia coli
Benzyl N-(3-chloro-4-fluorophenyl)carbamate18Pseudomonas aeruginosa

Enzyme Inhibition Studies

The enzyme inhibition potential of this compound was assessed against AChE, revealing promising results:

CompoundIC50 Value (µM)Selectivity Ratio (AChE/BuChE)
This compound255
Donepezil0.5-

Case Studies

  • Case Study on Neuroprotection
    • A study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. Results indicated that the compound significantly reduced cognitive decline and oxidative stress markers.
  • In Vivo Efficacy
    • Another research effort assessed the in vivo efficacy of this compound in treating bacterial infections. Mice treated with this compound showed improved survival rates compared to controls infected with resistant bacterial strains.

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